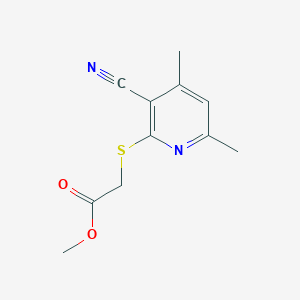

(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7-4-8(2)13-11(9(7)5-12)16-6-10(14)15-3/h4H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFISKSDSYULNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester typically involves the condensation of malononitrile with acetylacetone in the presence of a base to form 3-cyano-4,6-dimethyl-2-pyridone. This intermediate is then subjected to allylation with allyl bromide followed by halocyclization using iodine or bromine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Antibacterial Properties

Research indicates that compounds similar to (3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester exhibit significant antioxidant and antibacterial activities. For instance, studies have shown that derivatives of pyridine can inhibit bacterial growth effectively. In a study conducted by Madhavi et al., the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates demonstrated promising antibacterial effects against various strains of bacteria .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. In silico studies suggest that it may act as a potential inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This was highlighted in a molecular docking study where the compound showed strong binding affinity to the target enzyme, indicating its potential use in anti-inflammatory drug development .

Agricultural Applications

Pesticide Development

The unique structure of (3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester makes it a candidate for developing novel pesticides. Compounds with similar functionalities have been explored for their efficacy against plant pathogens and pests. The incorporation of sulfur atoms into organic compounds has been associated with increased biological activity, making this compound a subject of interest in agrochemical research.

Materials Science

Synthesis of Functional Materials

In materials science, the compound can be utilized in the synthesis of functional materials. Its ability to form stable complexes with metals can be leveraged to create new materials with specific properties. For example, research into metal-organic frameworks (MOFs) has shown that pyridine derivatives can enhance the stability and functionality of these structures.

Data Table: Summary of Applications

Case Studies

- Antibacterial Activity Study : A study published by Madhavi et al. examined several pyridine derivatives for their antibacterial properties. The results indicated that compounds with cyano groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

- Molecular Docking for Anti-inflammatory Activity : A molecular docking study assessed the binding affinity of (3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester to 5-lipoxygenase. The findings indicated a strong interaction, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with related molecules:

Key Observations:

- Functional Groups: The target compound’s sulfanyl and methyl ester groups distinguish it from 8-O-Acetylshanzhiside Methyl Ester (polar hydroxyl and acetyloxy groups) and 3-Cyano-4,6-dimethyl-2-hydroxypyridine (hydroxyl instead of sulfanyl).

- Solubility: The hydrophobic methyl ester and methyl/cyano substituents likely reduce aqueous solubility relative to 8-O-Acetylshanzhiside, which contains multiple hydroxyls for enhanced polarity .

Biological Activity

(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C11H12N2O2S

- Molecular Weight: 240.29 g/mol

- CAS Number: 769-28-8

Biological Activity Overview

Research indicates that (3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity

Several studies have highlighted the compound's potential in cancer treatment:

- Mechanism of Action:

-

Case Studies:

- In vitro studies demonstrated significant cytotoxic effects against melanoma cell lines (IC50 values ranging from 3.89 μM to 16.41 μM) indicating its efficacy in targeting aggressive cancer types .

- A study showed a reduction in tumor growth in animal models treated with this compound, suggesting its potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties:

- Efficacy Against Bacteria:

- Mechanism:

Anti-inflammatory Properties

Research indicates that (3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester may also possess anti-inflammatory effects:

- Cytokine Inhibition:

- Clinical Implications:

Research Findings Summary

Q & A

Q. What are the established synthetic routes for preparing (3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting a pyridine-thiol precursor (e.g., 3-cyano-4,6-dimethylpyridine-2-thiol) with methyl chloroacetate in ethanol under reflux conditions. Sodium acetate is often added to neutralize HCl byproducts . Purification is achieved through recrystallization using ethanol-dioxane mixtures (1:2 v/v), yielding ~85% pure product . Alternative routes include heating the precursor ester with hydrazine hydrate in ethanol to form derivatives like acetohydrazides .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ester functionality.

- Mass spectrometry (EI/ESI) to verify molecular weight and fragmentation patterns (e.g., loss of methyl ester groups) .

- X-ray crystallography for unambiguous structural determination, with H atoms refined using riding models and thermal parameters .

- Elemental analysis to validate purity (>95% by combustion analysis) .

Q. What are the common reactivity patterns of this compound in synthetic workflows?

The sulfanyl (-S-) and cyano (-CN) groups are key reactive sites:

- Nucleophilic substitution : The sulfanyl group reacts with alkyl halides to form thioether derivatives .

- Cyclization : Heating with hydrazine hydrate forms thieno[2,3-b]pyridines via intramolecular ring closure .

- Hydrolysis : The methyl ester can be hydrolyzed to carboxylic acids under acidic/basic conditions for further derivatization .

Advanced Research Questions

Q. How can the reaction mechanism for thieno[2,3-b]pyridine formation be elucidated?

The mechanism involves:

- Step 1 : Nucleophilic attack of hydrazine on the ester carbonyl, forming a hydrazide intermediate.

- Step 2 : Intramolecular cyclization via elimination of methanol, leading to a six-membered ring.

- Step 3 : Aromatization through dehydration, stabilized by the electron-withdrawing cyano group . Computational modeling (e.g., DFT) can validate transition states and energy barriers .

Q. What experimental parameters optimize the yield of this compound in large-scale synthesis?

Critical factors include:

- Solvent polarity : Ethanol enhances nucleophilicity of the thiol group compared to DMF .

- Temperature : Reflux (78°C) accelerates reaction kinetics without degrading the ester .

- Catalyst : Sodium acetate improves reaction efficiency by scavenging HCl .

- Stoichiometry : A 1:1.2 molar ratio of thiol to methyl chloroacetate minimizes side products .

Q. How does sample degradation impact reproducibility in long-term studies?

Organic degradation (e.g., ester hydrolysis or cyano group oxidation) can occur during prolonged storage, altering the compound’s reactivity. Mitigation strategies include:

Q. How can contradictory data on byproduct formation be resolved?

Discrepancies often arise from variations in:

Q. What computational tools predict the compound’s interactions in biological systems?

Software like Discovery Studio models binding affinities to target proteins (e.g., kinases). Key steps:

- Docking : Simulate interactions between the cyano group and enzyme active sites.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What advanced techniques address challenges in detecting trace impurities?

Q. How do structural modifications influence its potential in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.